Methyl 3-oxohex-4-enoate Methyl 3-oxohex-4-enoate
Brand Name: Vulcanchem
CAS No.: 37734-08-0
VCID: VC3276768
InChI: InChI=1S/C7H10O3/c1-3-4-6(8)5-7(9)10-2/h3-4H,5H2,1-2H3
SMILES: CC=CC(=O)CC(=O)OC
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

Methyl 3-oxohex-4-enoate

CAS No.: 37734-08-0

Cat. No.: VC3276768

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-oxohex-4-enoate - 37734-08-0

Specification

CAS No. 37734-08-0
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name methyl 3-oxohex-4-enoate
Standard InChI InChI=1S/C7H10O3/c1-3-4-6(8)5-7(9)10-2/h3-4H,5H2,1-2H3
Standard InChI Key BBCWLSHRIURHSE-UHFFFAOYSA-N
SMILES CC=CC(=O)CC(=O)OC
Canonical SMILES CC=CC(=O)CC(=O)OC

Introduction

Structural Comparison with Related Compounds

Analogous Compounds and Structural Variations

Several structurally related compounds provide insights into the potential properties and behaviors of Methyl 3-oxohex-4-enoate:

CompoundMolecular FormulaKey Structural Differences
4-Methyl-3-oxohex-4-enoic acidC₇H₁₀O₃Carboxylic acid instead of methyl ester; methyl group at C-4 position
Ethyl 4-methyl-3-oxohex-4-enoateC₉H₁₄O₃Ethyl ester instead of methyl ester; additional methyl group at C-4
Methyl 2-methyl-3-oxohex-4-enoateC₈H₁₂O₃Additional methyl group at C-2 position
Methyl 4-oxohexenoateC₇H₁₀O₃Isomeric form with ketone at C-4 position instead of C-3
Methyl 3-hydroxyhex-4-enoateC₇H₁₂O₃Hydroxyl group at C-3 instead of ketone group

The subtle structural variations among these compounds result in different chemical behaviors and applications, highlighting the importance of precise structural characterization in understanding the properties of Methyl 3-oxohex-4-enoate.

Synthesis Methods

Enzymatic Approaches

Research on related compounds suggests that enzymatic methods could offer stereoselective routes to synthesize Methyl 3-oxohex-4-enoate or its precursors. For instance, the enzymatic reduction of Methyl 3-oxohex-5-enoate catalyzed by Kred-119 has been reported to produce optically active alcohols, suggesting that similar enzymatic approaches might be applicable to the synthesis or transformation of Methyl 3-oxohex-4-enoate .

Chemical Reactivity and Transformations

Functional Group Reactivity

Methyl 3-oxohex-4-enoate contains three key reactive sites:

  • Methyl ester group: Susceptible to hydrolysis, transesterification, and aminolysis reactions.

  • Ketone group: Can undergo nucleophilic addition reactions, reduction to alcohols, and condensation reactions.

  • Carbon-carbon double bond: Potential site for addition reactions, epoxidation, and hydrogenation.

The combination of these functional groups creates a versatile molecule capable of participating in diverse chemical transformations, similar to reactions observed in related compounds such as Ethyl 4-methyl-3-oxohex-4-enoate.

Reactive SiteReaction TypeExpected Product ClassPotential Applications
Ester groupHydrolysis3-oxohex-4-enoic acidPrecursor for other derivatives
Ester groupTransesterificationAlternative estersTailored physical properties
Ketone groupReduction3-hydroxyhex-4-enoateChiral building blocks
Ketone groupCondensationExtended conjugated systemsMaterials science applications
AlkeneHydrogenationSaturated derivativesModified stability profile
Multiple sitesMichael additionFunctionalized derivativesPharmaceutical intermediates

Research Status and Knowledge Gaps

Current Research Landscape

Research on Methyl 3-oxohex-4-enoate appears limited compared to some of its structural analogs. The compound exists within a broader context of oxohexenoate derivatives that have garnered attention in various fields of chemistry and biochemistry. Recent studies on related compounds suggest growing interest in this class of molecules, particularly for their synthetic utility and potential biological activities.

Key Knowledge Gaps

Several critical areas require further investigation:

  • Comprehensive physical data: Detailed physical and spectroscopic characterization specific to Methyl 3-oxohex-4-enoate is needed.

  • Stereochemical considerations: The stereochemical outcomes of reactions involving Methyl 3-oxohex-4-enoate, particularly regarding the alkene geometry, deserve exploration.

  • Biological activity profile: Systematic studies on the potential biological activities of Methyl 3-oxohex-4-enoate are largely absent from the current literature.

  • Structure-activity relationships: Comparative analysis with structurally related compounds could elucidate the impact of specific functional groups on chemical reactivity and biological properties.

Analytical Methods and Characterization

Spectroscopic Analysis

For the structural confirmation and purity assessment of Methyl 3-oxohex-4-enoate, multiple spectroscopic techniques would be valuable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would provide critical information about the hydrogen and carbon environments. By analogy with related compounds, the expected key signals would include those characteristic of the methyl ester group, the alkene protons, and the methylene adjacent to the carbonyl group .

  • Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the ester carbonyl (typically around 1735-1750 cm⁻¹), ketone carbonyl (typically around 1710-1720 cm⁻¹), and C=C stretching vibrations (typically around 1640-1680 cm⁻¹).

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the functional groups present.

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